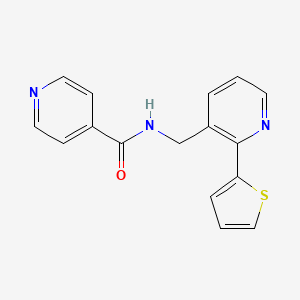

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide

CAS No.: 2034206-58-9

Cat. No.: VC4302730

Molecular Formula: C16H13N3OS

Molecular Weight: 295.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034206-58-9 |

|---|---|

| Molecular Formula | C16H13N3OS |

| Molecular Weight | 295.36 |

| IUPAC Name | N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pyridine-4-carboxamide |

| Standard InChI | InChI=1S/C16H13N3OS/c20-16(12-5-8-17-9-6-12)19-11-13-3-1-7-18-15(13)14-4-2-10-21-14/h1-10H,11H2,(H,19,20) |

| Standard InChI Key | HWNMXRTYWZPHRM-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC=NC=C3 |

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The molecule comprises three distinct regions:

-

Pyridine-thiophene scaffold: A 2-(thiophen-2-yl)pyridin-3-yl group, where the thiophene ring is fused to the pyridine at the 2-position. This arrangement introduces π-conjugation, enhancing electronic delocalization and potential interactions with biological targets .

-

Methylene linker: A -CH- group bridges the pyridine-thiophene core to the isonicotinamide moiety, providing conformational flexibility.

-

Isonicotinamide terminus: A pyridine-4-carboxamide group, known for its role in hydrogen bonding and metal coordination .

Spectroscopic Signatures

Although experimental data for this compound are scarce, analogous structures are characterized by:

-

NMR: Peaks at δ 7.5–8.5 ppm for aromatic protons, δ 4.5–5.0 ppm for the methylene linker, and δ 10–12 ppm for the amide NH .

-

FT-IR: Stretching vibrations at 1650–1680 cm (C=O), 3300–3500 cm (N-H), and 600–800 cm (C-S) .

Synthetic Methodologies

Key Synthetic Routes

The synthesis involves multi-step reactions (Figure 1):

-

Formation of pyridine-thiophene core:

-

Methylation and functionalization:

-

Isonicotinamide coupling:

Table 1: Representative Reaction Conditions

| Step | Reagents/Catalysts | Yield (%) | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh), KCO | 75–85 | |

| Amide coupling | HATU, DIPEA | 60–70 | |

| Radical alkylation | Diacyl peroxide, AIBN | 50–65 |

Biological Activities and Mechanisms

Antifungal and Antimicrobial Properties

Analogous N-(thiophen-2-yl)nicotinamides show potent activity against Fusarium graminearum (EC = 1.2 µg/mL) and Candida albicans (MIC = 4 µg/mL) . The thiophene ring’s sulfur atom likely disrupts microbial membrane integrity via hydrophobic interactions .

Table 2: Bioactivity of Structural Analogs

| Compound | Target | IC/MIC | Reference |

|---|---|---|---|

| ML323 (NNMT inhibitor) | USP1/UAF1 | 3.7 nM | |

| 4f (fungicidal agent) | Fusarium graminearum | EC = 1.2 µg/mL |

Computational Insights and Drug-Likeness

Density Functional Theory (DFT) Analysis

DFT calculations (B3LYP/6-311++G(d,p)) on related compounds predict:

-

Frontier molecular orbitals: A HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity .

-

Molecular electrostatic potential: Negative charge localization on the amide oxygen, favoring interactions with cationic residues .

ADMET Profiling

Applications and Future Directions

Therapeutic Prospects

-

Oncology: NNMT inhibition could suppress tumor growth by modulating NAD metabolism .

-

Antimicrobials: Thiophene-containing analogs are viable leads for drug-resistant infections .

Synthetic Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume